Sodium (S)-2-hydroxy-3-methylbutyrate
CAS No.: 54641-19-9
Cat. No.: VC8021752
Molecular Formula: C5H9NaO3
Molecular Weight: 140.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54641-19-9 |
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Molecular Formula | C5H9NaO3 |
Molecular Weight | 140.11 g/mol |
IUPAC Name | sodium;(2S)-2-hydroxy-3-methylbutanoate |
Standard InChI | InChI=1S/C5H10O3.Na/c1-3(2)4(6)5(7)8;/h3-4,6H,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1 |
Standard InChI Key | CPGHJLCKGBLVMB-WCCKRBBISA-M |
Isomeric SMILES | CC(C)[C@@H](C(=O)[O-])O.[Na+] |
SMILES | CC(C)C(C(=O)[O-])O.[Na+] |
Canonical SMILES | CC(C)C(C(=O)[O-])O.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Sodium (S)-2-hydroxy-3-methylbutyrate (CAS 54641-19-9) is the sodium salt of (S)-2-hydroxy-3-methylbutyric acid, a branched-chain hydroxy acid. Its IUPAC name is sodium (2S)-2-hydroxy-3-methylbutanoate, and it is alternatively referred to as (S)-2-hydroxyisovaleric acid sodium salt . The compound’s chiral center at the second carbon atom confers stereospecificity, which is critical for its biological interactions.
The molecular structure features:
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A hydroxyl group (-OH) at the second carbon.
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A methyl branch (-CH) at the third carbon.
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A sodium ion (Na) counterion stabilizing the carboxylate group (-COO) .
Physicochemical Properties
Key properties include:
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Solubility: Highly soluble in water due to ionic character; moderately soluble in polar organic solvents like ethanol .
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Stability: Stable under ambient conditions but susceptible to oxidative degradation at elevated temperatures .
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Optical Activity: Exhibits a specific optical rotation of (c = 1, HO).
Table 1: Physicochemical Data for Sodium (S)-2-Hydroxy-3-Methylbutyrate
Property | Value | Source |
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Molecular Formula | PubChem | |
Molecular Weight | 140.11 g/mol | PubChem |
Melting Point | 205–210°C (dec.) | PubChem |
Solubility in Water | >100 mg/mL at 25°C | PubChem |
pKa (Carboxylic Acid) | 3.2 | PubChem |
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via neutralization of (S)-2-hydroxy-3-methylbutyric acid with sodium hydroxide:
This exothermic reaction is typically conducted in aqueous media at 20–25°C, yielding >95% purity.
Industrial-scale production, as described in patent WO2012140276A2, employs optimized protocols to enhance efficiency:
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Solvent Systems: Ethanol-water mixtures (95:5 w/w ratio) reduce byproduct formation .
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Temperature Control: Reactions conducted at 40–50°C to balance reaction rate and product stability .
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Purification: Crystallization from ethanol-MTBE mixtures yields >99.5% purity .
Table 2: Industrial Synthesis Parameters
Parameter | Optimal Condition | Yield |
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Solvent Ratio (EtOH:HO) | 95:5 | 75–80% |
Reaction Temperature | 40–50°C | 99.5% purity |
Crystallization Solvent | Ethanol-MTBE | 23.9 g scale |
Green Chemistry Considerations
Modern methods prioritize sustainability:
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Solvent Recovery: Ethanol is recycled via distillation, reducing waste .
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Catalyst-Free Processes: Avoidance of hazardous reagents like hypochlorite minimizes environmental impact .
Biological Activity and Metabolic Roles
Leucine Catabolism and Energy Production
Sodium (S)-2-hydroxy-3-methylbutyrate is a key intermediate in leucine metabolism. Enzymatic conversion by branched-chain amino acid aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH) generates acetyl-CoA and acetoacetate, fueling the tricarboxylic acid cycle :
This pathway contributes up to 5% of total ATP production during prolonged exercise .
Muscle Protein Synthesis
Clinical studies indicate that supplementation with 1.5–3 g/day enhances muscle protein synthesis by 20–30% in athletes . Proposed mechanisms include:
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mTOR Activation: Upregulation of mechanistic target of rapamycin (mTOR) signaling .
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Anticatabolic Effects: Inhibition of ubiquitin-proteasome pathways, reducing muscle breakdown .
Applications in Nutrition and Medicine
Dietary Supplements
The compound is marketed as HMB-Ca (calcium salt) and HMB-Na (sodium salt) for:
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Athletic Performance: Meta-analyses report a 0.5–1.5 kg increase in lean mass over 12 weeks .
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Age-Related Muscle Loss: Dosages of 3 g/day reduce sarcopenia progression in elderly populations .
Pharmaceutical Formulations
Ongoing research explores its utility in:
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Metabolic Disorders: Modulation of insulin sensitivity in type 2 diabetes .
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Wound Healing: Topical application accelerates tissue repair via collagen synthesis .
Research Frontiers and Challenges
Mechanistic Insights
Recent work highlights interactions with gut microbiota. Lactobacillus paracasei BD5115 produces 2-hydroxy-3-methylbutyric acid, which enhances intestinal barrier function by upregulating mucin-2 (MUC2) expression .
Industrial Scalability
Challenges persist in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume